
Copper--strontium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper–strontium (1/1) is an intermetallic compound composed of copper and strontium in a 1:1 ratio. This compound is part of the broader category of binary metal systems, which are studied for their unique structural, thermal, and electrical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Copper–strontium (1/1) can be synthesized through various methods, including solid-state reactions and sol-gel processes. One common method involves the direct combination of elemental copper and strontium at high temperatures. The reaction typically occurs in a vacuum or inert atmosphere to prevent oxidation. The mixture is heated to temperatures around 800-1000°C until the desired intermetallic compound is formed .
Industrial Production Methods
In industrial settings, the production of copper–strontium (1/1) often involves the use of high-temperature furnaces and controlled atmospheres. The raw materials, copper and strontium, are combined in precise stoichiometric ratios and subjected to high temperatures to facilitate the formation of the intermetallic compound. The resulting product is then cooled and processed to achieve the desired purity and particle size .
Análisis De Reacciones Químicas
Types of Reactions
Copper–strontium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique electronic structure and bonding characteristics.
Common Reagents and Conditions
Oxidation: Copper–strontium (1/1) can be oxidized in the presence of oxygen or other oxidizing agents. This reaction typically occurs at elevated temperatures and results in the formation of copper oxide and strontium oxide.
Reduction: The compound can be reduced using hydrogen or other reducing agents, leading to the formation of elemental copper and strontium.
Major Products
The major products formed from these reactions include copper oxide, strontium oxide, and various substituted intermetallic compounds.
Aplicaciones Científicas De Investigación
Copper–strontium (1/1) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: Copper–strontium (1/1) is studied for its potential use in biological systems, particularly in the development of antimicrobial agents.
Medicine: Research is ongoing to explore the use of copper–strontium (1/1) in medical devices and implants.
Industry: The compound is used in the production of advanced materials, including high-strength alloys and conductive materials.
Mecanismo De Acción
The mechanism of action of copper–strontium (1/1) involves its interaction with various molecular targets and pathways. In catalytic applications, the compound facilitates the transfer of electrons between reactants, thereby accelerating the reaction rate. In biological systems, copper–strontium (1/1) disrupts microbial cell membranes by interacting with membrane proteins and lipids, leading to cell lysis and death .
Comparación Con Compuestos Similares
Copper–strontium (1/1) can be compared with other similar intermetallic compounds, such as copper–calcium and copper–barium. While these compounds share some similarities in terms of their electronic structure and bonding characteristics, copper–strontium (1/1) is unique in its specific combination of properties. For example:
Copper–calcium: This compound has similar catalytic properties but differs in its thermal stability and reactivity.
Copper–barium: This compound is used in similar applications but has different electronic properties and reactivity patterns.
Propiedades
Número CAS |
11091-79-5 |
|---|---|
Fórmula molecular |
CuSr |
Peso molecular |
151.17 g/mol |
Nombre IUPAC |
copper;strontium |
InChI |
InChI=1S/Cu.Sr |
Clave InChI |
PSFLGCAUZCAVBI-UHFFFAOYSA-N |
SMILES canónico |
[Cu].[Sr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14716394.png)
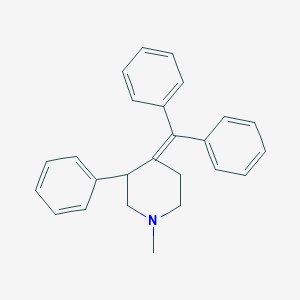
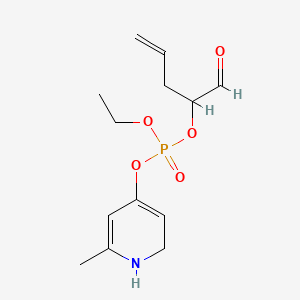
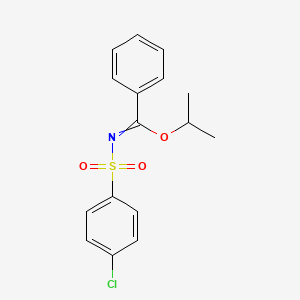

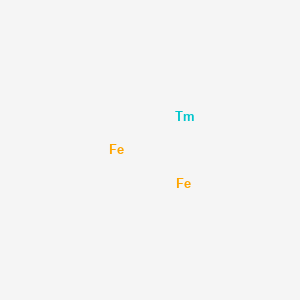
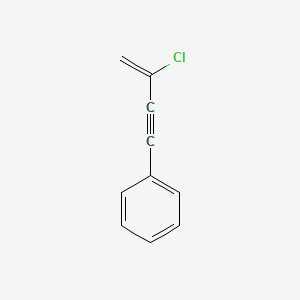

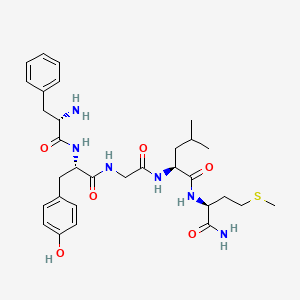
![1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone](/img/structure/B14716452.png)
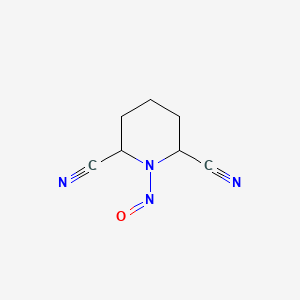
![Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]-](/img/structure/B14716479.png)


